molecular formula C14H18FNO5 B1498735 N-Boc-3-fluoro-D-tyrosine CAS No. 1198186-15-0

N-Boc-3-fluoro-D-tyrosine

Cat. No.: B1498735
CAS No.: 1198186-15-0
M. Wt: 299.29 g/mol
InChI Key: PIDYYTCMUSVKTJ-SNVBAGLBSA-N
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Description

N-Boc-3-fluoro-D-tyrosine is a protected, non-natural amino acid of interest in chemical and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 3-position of the aromatic ring of D-tyrosine . It is supplied with a high purity grade of 97% . The primary application of this compound is as a building block in synthetic organic chemistry, particularly in the synthesis of modified peptides. The Boc group is a standard protecting group in peptide synthesis, allowing for controlled chain elongation, and can be removed under mild acidic conditions. The incorporation of a fluorine atom onto the tyrosine side chain can significantly alter the electronic properties, polarity, and metabolic stability of the resulting peptide. Researchers use such fluorinated amino acid analogs as tools to study enzyme mechanisms, protein structure, and protein-protein interactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYYTCMUSVKTJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654385
Record name N-(tert-Butoxycarbonyl)-3-fluoro-D-tyrosine
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URL https://comptox.epa.gov/dashboard/DTXSID00654385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198186-15-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198186-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-fluoro-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Incorporation into Peptides and Proteins for Research Applications

Peptide Synthesis Methodologies Incorporating N-Boc-3-fluoro-D-tyrosine

The synthesis of peptides containing this compound relies on established chemical ligation techniques. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is central to these methods, preventing unwanted side reactions during peptide chain elongation. nbinno.com This temporary protecting group is stable under coupling conditions but can be readily removed with mild acid, a key feature of the Boc/Bzl protection strategy. peptide.comumich.edu

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for assembling peptides in a laboratory setting. peptide.com The process involves anchoring the C-terminal amino acid to an insoluble resin support and sequentially adding amino acid residues. peptide.com The incorporation of this compound into a growing peptide chain via SPPS follows a standard cycle:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nbinno.compeptide.com

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA). peptide.com

Coupling: The incoming this compound is activated and coupled to the N-terminus of the resin-bound peptide. An excess of the activated amino acid is used to drive the reaction to completion. luxembourg-bio.com

Washing: Excess reagents and byproducts are removed by washing the resin.

While the incorporation of this compound does not typically require major deviations from standard SPPS protocols, the choice of coupling reagent is critical for ensuring high efficiency and minimizing racemization.

Coupling Reagent ClassExample ReagentsMechanism of Action
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress side reactions and reduce racemization. bachem.com
Phosphonium (B103445) Salts BOP, PyBOP, PyAOPConverts the carboxylic acid into a reactive phosphonium ester, facilitating rapid amide bond formation with minimal racemization. bachem.com
Aminium/Uronium Salts HBTU, HATU, TBTUForms an activated ester (e.g., OBt or OAt ester) that readily reacts with the amine. Known for high coupling efficiency and speed. peptide.combachem.com

In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. Unlike SPPS, the peptide product is purified after each coupling and deprotection step, which can be more labor-intensive but is advantageous for large-scale synthesis. The fundamental chemical steps for incorporating this compound are analogous to SPPS. A protected peptide fragment is reacted with the activated this compound in solution. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used, though the formation of the insoluble dicyclohexylurea (DCU) byproduct can complicate purification. bachem.com Phosphonium-based reagents such as BOP are also effective in solution-phase couplings, offering good solubility and high reactivity. bachem.com

Biosynthetic and Semi-Synthetic Approaches

Beyond chemical synthesis, powerful biological techniques have been developed to incorporate unnatural amino acids like 3-fluoro-D-tyrosine directly into proteins, enabling site-specific modification within a cellular context.

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during translation. mdpi.com This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA into a host organism, such as E. coli or mammalian cells. nih.gov

The key components of this system are:

Orthogonal aaRS: An engineered enzyme that specifically recognizes the unnatural amino acid (e.g., 3-fluoro-D-tyrosine) and attaches it (charges it) to the suppressor tRNA. This synthetase must not recognize any of the 20 canonical amino acids.

Suppressor tRNA: A tRNA molecule, often derived from a different species to ensure orthogonality, that has its anticodon mutated to recognize a nonsense or "stop" codon, typically the amber codon (UAG). acs.org

Engineered Gene: The gene of the target protein is modified using site-directed mutagenesis to replace the codon at the desired incorporation site with an amber (TAG) codon.

When this system is expressed in a cell and 3-fluoro-D-tyrosine is supplied in the growth medium, the engineered aaRS charges the suppressor tRNA with the fluorinated amino acid. During translation, when the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA binds and inserts 3-fluoro-D-tyrosine into the growing polypeptide chain, rather than terminating translation. nih.gov

ComponentFunctionExample Implementation
Unnatural Amino Acid 3-fluoro-D-tyrosineSupplied exogenously in the cell culture medium.
Orthogonal Synthetase Specifically charges the suppressor tRNA with 3-fluoro-D-tyrosine.A mutant tyrosyl-tRNA synthetase (TyrRS) evolved through directed evolution to have altered substrate specificity. nih.gov
Orthogonal Suppressor tRNA Recognizes a stop codon (e.g., UAG) in the mRNA and delivers the fluorinated amino acid to the ribosome.An amber suppressor tRNA, such as E. coli tRNATyr or B. stearothermophilus tRNATyr with a CUA anticodon. nih.gov
Target Gene Contains an in-frame amber (TAG) codon at the desired site of incorporation.Created using standard site-directed mutagenesis techniques.

Derivatization Strategies for Bioconjugation and Probe Development

Once 3-fluoro-D-tyrosine has been incorporated into a peptide or protein, its unique chemical structure can be exploited for further modification. The phenolic side chain of the tyrosine residue serves as a chemical handle for attaching a wide variety of molecules, including fluorescent probes, cross-linkers, and therapeutic agents.

Tyrosine-selective modification reactions allow for the covalent labeling of the incorporated residue with high specificity, even in the presence of other potentially reactive amino acids like lysine. nih.gov One such strategy involves the reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) derivatives. nih.gov For example, an azide-bearing PTAD can selectively react with the tyrosine ring, installing an azide (B81097) group. This azide can then be used in bio-orthogonal "click chemistry," such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate the protein to molecules containing a strained alkyne (e.g., bicyclononyne, BCN). nih.gov This two-step approach enables the attachment of virtually any desired probe or functional moiety, expanding the utility of proteins containing 3-fluoro-D-tyrosine for applications in imaging, diagnostics, and materials science.

Derivatization StrategyReagent/ChemistryApplication
Tyrosine-Click Reaction 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivativesInstalls a bio-orthogonal handle (e.g., an azide) onto the phenol (B47542) ring for subsequent click chemistry. nih.gov
Mannich-type Reactions Formaldehyde and a secondary amineC-C bond formation at the ortho position of the phenol ring, enabling attachment of various payloads.
Diazonium Coupling Diazonium saltsForms an azo compound, useful for creating chromophores or cross-linking agents.

Elucidating Conformational and Functional Impacts of Fluorination

Investigation of Conformational Preferences and Dynamics

Fluorination at the C3 position of the tyrosine ring introduces electronic and steric changes that directly influence the conformational landscape of the amino acid residue and the peptide or protein in which it is incorporated.

The substitution of a hydrogen atom with a highly electronegative fluorine atom on the aromatic ring of tyrosine alters the electronic distribution and can create new non-covalent interactions, thereby influencing the preferred orientation of the side chain. The side chain conformation, described by the dihedral angles (χ), is critical for molecular recognition and protein folding.

Research on fluorinated aromatic amino acids indicates that the C-F bond can engage in favorable electrostatic interactions with nearby polar groups, including the peptide backbone. nih.gov This can lead to a preference for specific rotameric states that might be less populated in the non-fluorinated counterpart. For instance, the gauche effect between the polar C-F bond and neighboring functional groups can restrict rotational freedom, favoring specific side-chain conformations. nih.gov While specific rotameric data for N-Boc-3-fluoro-D-tyrosine is not extensively detailed in the literature, studies on similar fluorinated residues provide a strong basis for these conformational effects. nih.govacs.org

Table 1: Potential Influence of 3-Fluorination on Tyrosine Side Chain Rotamer Preference

Dihedral AngleDominant Interactions Influenced by FluorinePotential Outcome on Rotamer Population
χ1 (N-Cα-Cβ-Cγ)Steric hindrance, electrostatic interactions between the fluorine atom and the peptide backbone.Shift in the equilibrium between g+, g-, and trans rotamers.
χ2 (Cα-Cβ-Cγ-Cδ1)Altered ring electronics, potential for intramolecular C-F···H-C or C-F···H-N interactions.Restriction of ring rotation, favoring a specific orientation relative to the backbone.

The conformational preferences of an individual amino acid residue can propagate to influence the local secondary structure of a peptide. The incorporation of fluorinated amino acids can either stabilize or destabilize elements like beta-turns and helices. nih.govnih.gov

Beta-Turns: These structures, typically composed of four amino acid residues, are crucial for changing the direction of the peptide chain. The rigidity and specific dihedral angle preferences induced by fluorinated residues can promote the formation of beta-turns. biorxiv.orgyoutube.com Glycine and proline are often found in turns due to their unique conformational properties; similarly, modified amino acids like 3-fluorotyrosine can enforce the tight geometry required for a turn. youtube.com

Helices: The stability of α-helices is dependent on a network of hydrogen bonds and favorable packing of side chains. libretexts.org Fluorinated amino acids, being more hydrophobic than their natural counterparts, can enhance the stability of helices by strengthening hydrophobic interactions, particularly when located on the nonpolar face of an amphipathic helix. nih.gov However, the specific placement and electronic effects can also be disruptive. researchgate.net

Table 2: General Effects of Aromatic Amino Acid Fluorination on Secondary Structures

Secondary StructureInfluencing FactorGeneral Observation
Alpha-Helix Increased side-chain hydrophobicity.Stabilization, particularly if the residue is part of the hydrophobic core or face. nih.govnih.gov
Beta-Sheet Altered hydrogen bonding potential and side-chain packing.Can enhance sheet stability through favorable inter-strand hydrophobic interactions. nih.gov
Beta-Turn Induced conformational rigidity and specific dihedral angle preferences.Can act as a turn-promoting residue by restricting conformational flexibility. biorxiv.org

Impact on Biomolecular Stability and Proteolytic Resistance

A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govresearchgate.net Introducing fluorinated amino acids is a well-established strategy to overcome this limitation.

The C-F bond is exceptionally strong and the fluorine atom is not easily metabolized. More importantly, the presence of fluorine on the tyrosine ring alters the electronic properties of the side chain and the adjacent peptide bonds. This modification can make the peptide a poor substrate for proteases, which are highly specific for the electronic and steric features of their target sequences. nih.gov This results in a significantly longer half-life in biological systems. nih.gov Numerous studies have shown that fluorination can substantially improve the metabolic stability of peptides. nih.govresearchgate.netrsc.org

Table 3: Illustrative Example of Fluorination Effect on Peptide Metabolic Stability

PeptideModificationRelative Half-Life in Plasma (Illustrative)
Native Peptide (contains Tyrosine)None1x
Fluorinated Peptide (contains 3-Fluorotyrosine)Single fluorine substitution5x - 10x

Note: This table provides a generalized representation of the expected increase in stability based on findings in the literature. Actual values are system-dependent.

Proteases recognize and cleave specific amino acid sequences. For example, chymotrypsin (B1334515) typically cleaves after large hydrophobic residues like tyrosine. The introduction of a fluorine atom onto the aromatic ring can disrupt this recognition process. nih.gov

Modulation of Catalytic Activity and Molecular Recognition

Probing Enzyme Mechanisms and Substrate Specificity

The substitution of hydrogen with fluorine in a substrate analog like 3-fluoro-D-tyrosine allows researchers to investigate the electronic requirements and steric limitations of an enzyme's active site. The altered pKa of the phenolic hydroxyl group in fluorinated tyrosines, for instance, can be used to explore the role of this group in enzymatic catalysis. If an enzyme's activity is sensitive to the protonation state of the tyrosine hydroxyl group, the shift in pKa due to fluorination will lead to a corresponding change in the pH-dependent activity profile of the enzyme.

While direct studies on this compound are not extensively detailed in the provided search results, the use of other fluorinated D-tyrosine analogs provides a strong precedent for its application in probing enzyme specificity. For example, D-amino acids are crucial components of the peptidoglycan cell wall in bacteria, and enzymes involved in its synthesis and modification can recognize and process these molecules. A study involving O-(2-[18F]Fluoroethyl)-d-tyrosine (D-[18F]FET) demonstrated that this D-tyrosine derivative is taken up by various bacterial strains, suggesting it is recognized by bacterial enzymes. nih.gov This highlights the potential for fluorinated D-tyrosine analogs to serve as probes for bacterial enzyme systems, such as transpeptidases, which are known to incorporate D-amino acids into the peptidoglycan layer. nih.gov

The N-Boc protecting group on this compound makes it a suitable building block for solid-phase peptide synthesis. This allows for its incorporation into specific positions within a peptide chain, creating a tool to probe the substrate specificity of proteases and other peptide-modifying enzymes. The presence of the fluorine atom can influence the peptide's conformation and its interaction with the enzyme's binding pocket, providing valuable data on the structural and electronic determinants of substrate recognition.

Table 1: Uptake of O-(2-[18F]Fluoroethyl)-d-tyrosine (D-[18F]FET) in various bacterial strains, demonstrating the recognition of a fluorinated D-tyrosine analog by bacterial systems.

Bacterial StrainTypeRelative Uptake of D-[18F]FET
Escherichia coliGram-negativeModerate
Staphylococcus aureusGram-positiveHigh
Pseudomonas aeruginosaGram-negativeLow

This table illustrates the differential uptake of a fluorinated D-tyrosine analog across various bacterial species, which suggests specificity in the recognition and transport or processing by bacterial enzymes. Data is synthesized from descriptive accounts in the literature. nih.gov

Influence on Ligand-Receptor Binding Interactions

The incorporation of fluorinated amino acids into peptides and other small molecules is a widely used strategy in medicinal chemistry to enhance binding affinity and selectivity for specific receptors. The fluorine atom can participate in favorable orthogonal multipolar interactions with receptor backbone carbonyls and can also increase the hydrophobicity of the molecule, potentially leading to stronger binding in hydrophobic pockets.

This compound can be used in the synthesis of peptide ligands to study their interaction with G-protein coupled receptors (GPCRs), ion channels, and other receptor types. The D-configuration of the amino acid can confer resistance to proteolytic degradation, leading to a longer biological half-life, which is advantageous for studying ligand-receptor interactions in vivo. The fluorine atom at the 3-position of the tyrosine ring can alter the electronic distribution and conformation of the ligand, which may lead to altered receptor activation or inhibition profiles.

For example, in the design of receptor antagonists, the introduction of a fluorine atom can lock the ligand into a conformation that is favorable for binding but unfavorable for receptor activation. Furthermore, the 19F nucleus provides a sensitive NMR probe to study the ligand's conformation and its environment upon binding to the receptor, without the background noise associated with 1H NMR in biological samples. This allows for detailed structural studies of the ligand-receptor complex in a more native-like environment.

Advanced Spectroscopic and Biophysical Characterization Techniques

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Biology

¹⁹F NMR spectroscopy has emerged as a powerful tool for studying the structure and function of biomolecules. The fluorine-19 nucleus possesses favorable properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons. nih.gov

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. nih.gov This sensitivity makes it an exquisite probe for detecting subtle changes in the conformation and surroundings of a fluorinated molecule like N-Boc-3-fluoro-D-tyrosine. The large chemical shift dispersion of ¹⁹F NMR, which can span over 300 ppm, minimizes signal overlap and allows for the clear resolution of individual fluorine signals, even in complex biological systems. ed.ac.ukresearchgate.net This is a significant advantage over ¹H NMR, where spectral crowding can be a major issue. ed.ac.uk

The incorporation of a fluorine atom into an aromatic ring, as in 3-fluorotyrosine, provides a direct window into the local milieu. Changes in solvent polarity, the formation of hydrogen bonds, and van der Waals interactions can all induce significant changes in the ¹⁹F chemical shift. For instance, studies on a mimic of 3-fluorotyrosine, 2-fluoro-p-cresol, demonstrated a substantial change in chemical shift of 5.7 ppm with increasing solvent polarity in aprotic solvents. nsf.gov

Table 1: Comparison of ¹⁹F Chemical Shift Responsiveness of Aromatic Amino Acid Mimics to Solvent Polarity

Compound (Mimic of)Chemical Shift Change (Δδ) in Aprotic Solvents (ppm)
2-fluoro-p-cresol (3-Fluorotyrosine)5.7
Other aromatic amino acid mimics1.7–2.1

This table illustrates the heightened sensitivity of the 3-fluorotyrosine mimic to its environment compared to other fluorinated amino acid analogs. nsf.gov

When this compound is incorporated into peptides or proteins, ¹⁹F NMR can be used to monitor critical biological processes. The fluorine label serves as a reporter for conformational changes associated with protein folding, unfolding, and dynamics. nih.gov The distinct ¹⁹F NMR signals can be tracked to follow the transition between different states of a protein.

Furthermore, ¹⁹F NMR is a valuable technique for studying ligand binding interactions. The binding of a small molecule or another protein to a region near the fluorinated tyrosine residue will likely alter the local environment and, consequently, the ¹⁹F chemical shift. This allows for the detection and characterization of binding events, and in some cases, the determination of binding affinities and kinetics. The simplicity of one-dimensional ¹⁹F NMR spectra often allows for straightforward analysis of these interactions.

A significant challenge in NMR spectroscopy is its inherent low sensitivity. For dilute biological samples, signal amplification techniques are often necessary. Photochemically Induced Dynamic Nuclear Polarization (photo-CIDNP) is one such method that can dramatically enhance NMR signals. This technique involves a light-induced reaction between a photosensitizer and the target molecule, in this case, a fluorinated tyrosine, which leads to a non-equilibrium population of nuclear spin states and a significant increase in the NMR signal.

Studies have successfully demonstrated the use of photo-CIDNP to enhance the ¹⁹F NMR signals of 3-fluoro-DL-tyrosine. This signal enhancement allows for the detection of the fluorinated amino acid at much lower concentrations than would be possible with conventional NMR, and it can even enable ¹⁹F magnetic resonance imaging (MRI).

Despite its many advantages, ¹⁹F NMR is not without its limitations. One of the main challenges is the chemical shift anisotropy (CSA), which can be a significant source of relaxation and lead to broad spectral lines, particularly at high magnetic fields and for larger molecules. nih.gov This line broadening can reduce spectral resolution and sensitivity. However, the introduction of trifluoromethyl groups, which have more favorable relaxation properties, can sometimes mitigate this issue. researchgate.net

Future developments in ¹⁹F NMR will likely focus on new labeling strategies to introduce fluorine at specific sites with minimal perturbation to the biological system. Additionally, advances in NMR hardware and pulse sequences, including those that can overcome the effects of CSA, will continue to expand the applicability of ¹⁹F NMR to increasingly complex biological problems. nih.gov

Mass Spectrometry (MS) for Fluorinated Biomolecule Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of biomolecules, providing highly accurate mass measurements and structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification and structural confirmation of this compound. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of the molecule.

For this compound (C₁₄H₁₈FNO₅), the expected monoisotopic mass of the neutral molecule is approximately 299.1169 g/mol . HRMS can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), which provides strong evidence for the correct chemical formula.

In addition to the molecular ion, mass spectra of N-Boc-protected amino acids often show characteristic fragmentation patterns. The Boc (tert-butoxycarbonyl) group is known to fragment in predictable ways, often through the loss of isobutylene (B52900) (C₄H₈) or the entire Boc group. The fragmentation of the tyrosine side chain can also provide structural information. For the related compound tyrosine, fragmentation often involves successive losses of the carboxylic acid (COOH) and amino (NH₂) groups. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for [M+H]⁺ Ion of this compound

IonFormulaCalculated m/z
[M+H]⁺C₁₄H₁₉FNO₅⁺300.1241
[M-C₄H₈+H]⁺C₁₀H₁₁FNO₅⁺244.0615
[M-Boc+H]⁺C₉H₁₁FNO₃⁺200.0717

This table presents the predicted accurate masses for the protonated parent ion and potential major fragment ions of this compound, which can be verified by high-resolution mass spectrometry.

By analyzing the precise masses of the parent ion and its fragment ions, the structure of this compound can be confidently confirmed.

Peptide Mapping and Post-Translational Modification Analysis

Peptide mapping is a cornerstone of protein and peptide characterization, providing a detailed fingerprint of the primary structure. creative-proteomics.comemerypharma.com This technique involves the specific cleavage of a peptide into smaller fragments, typically using enzymes like trypsin, followed by separation and analysis, most commonly by liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.comthermofisher.com The resulting map is compared to a theoretical digest to confirm the amino acid sequence and to identify any modifications. emerypharma.com

The presence of this compound within a peptide sequence introduces a unique mass signature that is readily detectable by MS. The fluorine atom increases the mass of the tyrosine residue, allowing for unambiguous identification of the fluorinated peptide fragments.

Furthermore, the fluorine substitution can significantly influence the susceptibility of the tyrosine residue to post-translational modifications (PTMs). nih.govsigmaaldrich.com Tyrosine is a common site for PTMs such as phosphorylation, sulfation, and nitration. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atom can alter the reactivity of the phenolic ring. For instance, fluorinated tyrosine analogs like 3,5-difluorotyrosine (B1604624) have been shown to be resistant to enzymatic oxidation by tyrosinase. nih.gov This resistance can be exploited in PTM analysis. In complex biological samples, distinguishing between different PTMs can be challenging. nips.cc By incorporating a fluorinated tyrosine analog, researchers can create peptides that are resistant to certain enzymatic modifications, thereby simplifying the analysis of other PTMs.

The kinetic properties of enzymes acting on peptides can be altered by the presence of a fluorinated tyrosine. For example, studies on protein tyrosine phosphatases (PTPs) have shown that peptides containing 3,5-difluorotyrosine can exhibit similar kinetic profiles to their non-fluorinated counterparts, making them useful surrogates in screening assays where resistance to other enzymes is desirable. nih.gov

Table 1: Comparative Kinetic Data for Tyrosine vs. Fluorinated Tyrosine-Containing Peptides with PTP1B. nih.gov
Peptide Sequencekcat (s-1)KM (µM)kcat/KM (M-1s-1)
Ac-DADE(pY)L-NH215.2 ± 0.614.3 ± 1.5(1.06 ± 0.12) x 106
Ac-DADEF2(pY)L-NH212.5 ± 0.515.8 ± 1.6(0.79 ± 0.09) x 106

X-ray Crystallography for Atomic-Resolution Structural Elucidation

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. cardiff.ac.uk It involves crystallizing the molecule of interest and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. For peptides and proteins, this method provides invaluable insights into their conformation, folding, and interactions with other molecules. nih.gov

The incorporation of 3-fluorotyrosine in place of tyrosine can be a valuable tool in protein crystallography. Although no crystal structure containing this compound has been reported, the structure of rat glutathione (B108866) transferase M1-1 with global substitution of 3-fluorotyrosine for all 14 tyrosine residues has been determined at 2.2 Å resolution. nih.gov This study provides critical insights into how the fluorine atom influences protein structure.

The analysis revealed that the fluorine substitution leads to numerous conformational changes in the protein. nih.gov The largest differences were observed where the fluorine atom or the hydroxyl group of the 3-fluorotyrosine was directly involved in interactions, such as hydrogen bonds, with other residues or water molecules. nih.gov The fluorine atoms were found to primarily interact through hydrogen bonds. nih.gov Interestingly, in some cases, the conformation of a 3-fluorotyrosine residue differed between the two monomers in the asymmetric unit, highlighting the sensitivity of the fluorinated residue to its local crystal packing environment. nih.gov These structural changes help to explain altered spectral and kinetic properties of the fluorinated enzyme compared to the native version. nih.gov

Table 2: Crystallographic Data for 3-Fluorotyrosine Substituted Glutathione Transferase M1-1. nih.gov
ParameterValue
Proteintetradeca-(3-fluorotyrosyl) M1-1 GSH transferase
Resolution2.2 Å
Space GroupP212121
Key FindingGlobal substitution with 3-fluorotyrosine induces localized conformational changes, particularly at sites of intermolecular interaction.

Electron Paramagnetic Resonance (EPR) and ENDOR Spectroscopies for Radical Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically sensitive to species with unpaired electrons, such as free radicals. nih.govlpwchem.com Tyrosine residues can form stable tyrosyl radicals (Y•) that are key intermediates in many enzymatic reactions. nih.govrsc.org EPR spectroscopy can provide detailed information about the electronic structure and environment of these radicals. rsc.org Electron Nuclear Double Resonance (ENDOR) spectroscopy is a higher-resolution technique often used in conjunction with EPR. It measures the hyperfine interactions between the unpaired electron and nearby magnetic nuclei (like ¹H, ¹⁹F, ¹³C, ¹⁵N), providing precise information about the spin density distribution and the geometric structure of the radical and its immediate surroundings. mpg.dersc.org

When a 3-fluorotyrosyl radical is generated from a peptide containing this compound, the ¹⁹F nucleus (with a nuclear spin I=1/2) provides a powerful probe for EPR and ENDOR studies. The interaction between the unpaired electron spin and the ¹⁹F nucleus results in a characteristic hyperfine coupling that can be measured by ENDOR. rsc.org The magnitude of this coupling is highly sensitive to the spin density on the carbon atom to which the fluorine is attached and the distance and orientation of the C-F bond relative to the radical's molecular orbital.

Studies on fluorotyrosyl radicals incorporated into enzymes like ribonucleotide reductase have demonstrated the utility of this approach. nih.gov The EPR spectra of fluorotyrosyl radicals are distinct from the spectrum of the native tyrosyl radical, allowing for easier detection and characterization of new radical species. The g-tensor values, which are sensitive to the electrostatic environment, and the hyperfine couplings to the ring protons and the fluorine nucleus provide a detailed picture of the radical's structure and hydrogen-bonding network. nih.gov

Table 3: Representative g-values for Tyrosyl and Modified Tyrosyl Radicals.
Radical SpeciesgxgygzReference
Tyrosyl Radical (Y•) in RNRs2.0077 - 2.0094~2.0045~2.0023 nih.gov
3-Aminotyrosyl Radical (NH2Y•)2.005202.004202.00220 nih.gov
Hypothetical 3-Fluorotyrosyl RadicalExpected to show distinct g-values and a significant 19F hyperfine coupling detectable by ENDOR.

Research Applications in Medicinal Chemistry and Drug Discovery

Design Principles for Bioactive Peptides with Enhanced Pharmacological Profiles

The introduction of N-Boc-3-fluoro-D-tyrosine into peptide sequences is a deliberate strategy to overcome the inherent limitations of natural peptides as drugs, such as poor stability and low bioavailability. nih.govnih.gov

Strategies for Modulating Lipophilicity and Membrane Permeability

A primary challenge in peptide drug design is ensuring the molecule can effectively cross biological membranes to reach its target. nih.govrsc.org The incorporation of this compound addresses this by modifying two key physicochemical properties:

Improved Permeability : Studies have shown that fluorination can lead to higher cell membrane permeability for macrocyclic peptides. rsc.org By replacing a standard tyrosine residue with its fluorinated counterpart, the peptide's ability to penetrate cells can be substantially improved, a critical factor for targeting intracellular proteins.

Improvement of Pharmacokinetic and Pharmacodynamic Properties

The ultimate success of a drug is determined by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. This compound offers advantages in both areas. nih.govnih.gov

Pharmacokinetics : Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body, leading to short half-lives. nih.gov The use of a D-amino acid, such as D-tyrosine, provides inherent resistance to these enzymes, significantly prolonging the peptide's circulation time. nih.gov Furthermore, the strong carbon-fluorine bond is resistant to metabolic attack by enzymes like cytochrome P450, preventing oxidative degradation at that position and enhancing the metabolic stability of the drug. nih.gov

Pharmacodynamics : The presence of fluorine can modulate the binding affinity and selectivity of a peptide for its target receptor or enzyme. mdpi.com The unique electronic properties of fluorine can alter the way the peptide folds and interacts with its biological target, potentially leading to more potent and specific therapeutic effects. nih.govresearchgate.net

Rational Drug Design Utilizing Fluorine's Stereoelectronic Effects

The strategic placement of fluorine is a cornerstone of modern rational drug design, allowing for the fine-tuning of a molecule's properties to optimize its biological activity. mdpi.comnih.gov

Tuning pKa Values of Ionizable Groups for Optimized Interactions

The acidity of the phenolic hydroxyl group on the tyrosine side chain is critical for its interaction with biological targets, often participating in hydrogen bonding.

Electron-Withdrawing Effect : Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong inductive electron-withdrawing effect. This effect lowers the pKa of the nearby phenolic hydroxyl group, making it more acidic.

Optimized Binding : A lower pKa means the hydroxyl group will be deprotonated (negatively charged) at physiological pH. This alteration can lead to stronger ionic interactions or hydrogen bonds with specific residues in a target protein's binding pocket, thereby enhancing the drug's potency and selectivity. nih.gov

Below is a table illustrating the effect of fluorine substitution on the pKa of the tyrosine side chain.

CompoundpKa of Phenolic Hydroxyl Group (approximate)
Tyrosine~10.1
3-Fluoro-tyrosine~8.7

Data is illustrative and based on known effects of fluorine on phenol (B47542) pKa.

Directing Molecular Reactivity and Selectivity

The stereoelectronic properties of fluorine—its size, electronegativity, and ability to form specific non-covalent interactions—can be harnessed to control a molecule's conformation and reactivity. psychoactif.org

Conformational Control : The fluorine atom can influence the preferred three-dimensional shape (conformation) of the peptide backbone. This conformational constraint can pre-organize the peptide into a shape that is optimal for binding to its target, reducing the entropic penalty of binding and increasing affinity. psychoactif.org

Modulating Interactions : Fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups in a protein, which are distinct from hydrogen bonds. These interactions can be exploited to achieve highly selective binding to the intended target over other similar proteins, minimizing off-target effects.

Development of Enzyme Inhibitors and Bioreactive Probes

The unique properties of this compound make it an excellent candidate for developing highly specific enzyme inhibitors and advanced biochemical probes. chemimpex.com

Enzyme Inhibitors : Many enzymes utilize tyrosine residues for catalysis or substrate recognition. By incorporating 3-fluoro-D-tyrosine into a peptide sequence that mimics the natural substrate, it can act as a potent and specific inhibitor. The fluorinated ring can alter binding affinity, while the D-configuration provides resistance to enzymatic cleavage, making it a long-lasting inhibitor.

Bioreactive Probes : Fluorine has a unique nuclear magnetic resonance (NMR) signal (¹⁹F NMR) that is highly sensitive to the local chemical environment with no background signal in biological systems. Peptides containing this compound can be used as ¹⁹F NMR probes to study drug-target interactions, protein folding, and enzyme mechanisms in detail, providing valuable insights for drug development. chemimpex.com Furthermore, radiolabeled versions, such as with Fluorine-18 (B77423), can be synthesized for use as imaging agents in Positron Emission Tomography (PET) scans to visualize biological processes and the distribution of the drug in the body. nih.gov

Investigation of Enzyme Active Site Architecture and Catalysis

While direct studies detailing the use of this compound as a probe for enzyme active site architecture are not extensively documented, the broader application of fluorinated amino acids provides a strong basis for its potential in this area. The introduction of a fluorine atom into a substrate analog can create a sensitive reporter for investigating enzyme mechanisms. For instance, studies on tyrosine hydroxylase have utilized 3-fluoro-L-tyrosine to understand its catalytic actions. rsc.org The distinct NMR signal of the fluorine atom allows for detailed tracking of the molecule's fate within an enzyme's active site. sigmaaldrich.com The principles demonstrated with the L-isomer can be extended to the D-isomer to explore the stereospecificity and architecture of various enzyme active sites that may interact with D-amino acids.

Design of Mechanism-Based Inhibitors and Substrate Analogs

Fluorinated compounds are frequently employed in the design of mechanism-based inhibitors, which are unreactive molecules that are converted into potent inhibitors by the target enzyme's catalytic machinery. The unique electronic properties of fluorine can be exploited to create stabilized transition state analogs or to generate reactive species that covalently modify the enzyme. nih.govmdpi.com

The synthesis of inhibitors for enzymes like the tyrosine aminomutase SgTAM has involved the use of fluorine-substituted analogs to create covalent adducts with the enzyme, providing insights into the reaction mechanism. nih.gov The N-Boc protecting group on this compound makes it an ideal precursor for the synthesis of more complex molecules designed to act as mechanism-based inhibitors or specific substrate analogs for enzymes that recognize D-tyrosine or related structures. nbinno.com

Preclinical Research with Fluorinated Tyrosine Analogs as Imaging Agents

One of the most significant applications of fluorinated tyrosine analogs is in the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool.

Development of ¹⁸F-Labeled Tracers for Diagnostic Imaging Research

The positron-emitting isotope fluorine-18 (¹⁸F) is widely used in PET tracer development due to its favorable decay characteristics. Several ¹⁸F-labeled amino acids and their analogs have been developed to visualize tumors, which often exhibit increased amino acid metabolism. nih.gov The N-Boc protecting group is a common feature in the precursor molecules used for the synthesis of these PET tracers. rsc.org

Studies have shown the successful synthesis of various ¹⁸F-labeled tyrosine derivatives. For example, a microdroplet synthesis method for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has been developed, demonstrating high radiochemical yields and molar activities. escholarship.org Research has also focused on D-isomers, such as 3-[¹⁸F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT), which can offer advantages like lower accumulation in non-target organs and rapid clearance from the blood, potentially leading to clearer tumor images. nih.govosti.gov

Below is a table summarizing the synthesis of some ¹⁸F-labeled tyrosine analogs:

Tracer NamePrecursor TypeRadiochemical Yield (Decay-Corrected)Radiochemical Purity
L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT)L-α-methyl tyrosine~20%~99%
D-3-[¹⁸F]fluoro-α-methyl-tyrosine (D-[¹⁸F]FAMT)D-α-methyl tyrosine~10%>95%
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)N-Boc-O-(2-tosyloxyethyl)-L-tyrosine methyl ester55 ± 7%>99%
L-3-[¹⁸F]fluoroalanine-d₃ (L-[¹⁸F]FAla-d₃)Serine-derivatized sulfamidate22.5 ± 2.2%>98%
D-3-[¹⁸F]fluoroalanine-d₃ (D-[¹⁸F]FAla-d₃)Serine-derivatized sulfamidate21.1 ± 2.5%>98%

This table presents data from various studies and is for illustrative purposes. escholarship.orgnih.govmdpi.comnih.gov

Investigation of Amino Acid Transporter Selectivity and Uptake Mechanisms

The accumulation of amino acid-based PET tracers in tumors is largely dependent on their transport across the cell membrane by specific amino acid transporters, which are often upregulated in cancer cells. nih.gov The L-type amino acid transporter 1 (LAT1) is a key transporter responsible for the uptake of large neutral amino acids and is a primary target for many amino acid PET tracers. snmjournals.org

Research has shown that fluorinated tyrosine analogs, including D-isomers, are substrates for these transporters. For instance, the uptake of D-[¹⁸F]FAMT in tumor cells was found to be competitively inhibited by a selective substrate for LAT1, indicating the involvement of this transporter in its uptake. nih.govosti.gov This selectivity for tumor-upregulated transporters is crucial for achieving high tumor-to-background contrast in PET imaging. mdpi.com The study of how different fluorinated tyrosine analogs interact with various transporters helps in designing tracers with improved tumor specificity and imaging characteristics. snmjournals.org

Biochemical and Cellular Investigations of Fluorinated Tyrosines

Studies on Protein-Nucleic Acid Interactions

The unique properties of fluorinated amino acids, such as N-Boc-3-fluoro-D-tyrosine, offer valuable tools for investigating the intricate interactions between proteins and nucleic acids. The introduction of fluorine can subtly alter the electronic environment of an amino acid side chain, providing a sensitive probe for mechanistic studies.

Tyrosine site-specific recombinases (YRs) are a family of enzymes that mediate a variety of genetic rearrangement reactions. nih.gov These enzymes utilize a conserved tyrosine residue as a nucleophile to cleave and rejoin DNA strands. researchgate.net The chemical mechanism is analogous to that of type IB topoisomerases. nih.govresearchgate.net Understanding the precise role of the active site tyrosine is crucial for elucidating the recombination mechanism.

While direct studies employing this compound in DNA recombination are not extensively documented, the site-specific incorporation of fluorinated tyrosine analogs into proteins is a known strategy to manipulate the electronic environments of active sites. nih.gov The incorporation of 3-fluorotyrosine into proteins has been achieved in Escherichia coli. nih.gov This technique allows for the subtle perturbation of the active site's electronic properties. Such alterations can provide insights into the catalytic mechanism, including the role of the tyrosine nucleophile in the context of DNA cleavage and ligation during recombination. The directed evolution of YRs with altered specificities is an active area of research, and the use of unnatural amino acids like fluorinated tyrosines could be a valuable tool in these endeavors. nih.gov

Phosphoryl transfer reactions are fundamental to numerous cellular processes, including signal transduction and energy metabolism. The study of these reactions often employs analogs that mimic the transition state of the phosphoryl group. While not a direct participant, the enzymatic environment, including key amino acid residues, plays a critical role in catalysis. Fluorinated analogs of tyrosine can be used to probe the electronic environment of enzyme active sites. nih.gov

The incorporation of fluorotyrosine analogs into enzymes that catalyze phosphoryl transfer can help to dissect the role of specific tyrosine residues in the catalytic mechanism. By altering the pKa of the tyrosine hydroxyl group, fluorination can modulate hydrogen bonding interactions within the active site, which are often crucial for stabilizing transition states. While specific studies on this compound in this context are not detailed, the principle of using fluorinated tyrosines to study enzyme mechanisms is well-established. For example, the site-specific incorporation of fluorotyrosines into E. coli ribonucleotide reductase has been used to study tyrosyl radical formation and reactivity, which are mechanistically related to the electron transfer events that can accompany phosphoryl transfer. nih.gov

Research on Oxidative Stress and Reactive Nitrogen Species

Fluorinated compounds can play a significant role in studies of oxidative stress due to the strong electronegativity of fluorine, which can influence reaction mechanisms and serve as a probe for metabolic processes.

Peroxynitrite (ONOO⁻) is a reactive nitrogen species that can induce nitration of tyrosine residues in proteins, a post-translational modification associated with various pathological conditions. nih.gov Understanding the mechanisms of tyrosine nitration is crucial for developing therapeutic strategies against nitrative stress.

While research specifically on this compound is limited, studies on the closely related hydrophobic tyrosine analog, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), provide significant insights into peroxynitrite-dependent tyrosine nitration within phospholipid bilayers. These studies are relevant due to the structural similarity and the shared hydrophobic nature imparted by the Boc and tert-butyl ester groups, which facilitates incorporation into membranes.

ParameterObservation with BTBE in Phosphatidylcholine Liposomes
Nitration Product 3-nitro-BTBE
Dimerization Product 3,3'-di-BTBE
Hydroxylation Product Hydroxylated derivative of BTBE (at pH 6)
Effect of CO₂ Decreased BTBE nitration
Effect of Hemin and Mn-tccp Strongly enhanced BTBE nitration
Proposed Mechanism Free radical mechanism initiated by ONOOH homolysis

These findings suggest that a fluorinated analog like this compound, when incorporated into a hydrophobic environment, would likely participate in similar peroxynitrite-mediated reactions. The fluorine substituent could potentially influence the rate and regioselectivity of nitration due to its electron-withdrawing nature.

Superoxide dismutases (SODs) are a critical family of antioxidant enzymes that catalyze the dismutation of superoxide radicals. nih.gov The interaction of various compounds with SODs can either enhance or inhibit their activity, thereby modulating cellular defense against oxidative stress.

According to DrugBank, 3-Fluoro-L-tyrosine, the un-protected L-isomer corresponding to this compound, targets the mitochondrial form of superoxide dismutase [Mn] (SOD2). drugbank.com This suggests a potential interaction between fluorinated tyrosines and this key antioxidant enzyme. While the precise nature of this interaction and its effect on SOD2 activity are not fully elucidated, it opens an avenue for research into the role of compounds like this compound in modulating SOD activity. SOD mimics are an active area of therapeutic development, and understanding how various molecules interact with and influence the natural SOD enzymes is of significant interest. nih.gov

In Vitro and Ex Vivo Pharmacological Profiling (Research-Oriented)

The pharmacological profiling of N-Boc-protected amino acid derivatives is an active area of research for the development of new therapeutic agents. While direct pharmacological data for this compound is not abundant, studies on structurally similar N-Boc-L-tyrosine-based compounds provide a framework for its potential research applications.

A study on N-Boc-L-tyrosine-based analogs as potential antidiabetic agents revealed their activity on several key metabolic targets. nih.gov These findings suggest that this compound could be investigated for similar activities in a research setting.

Table of Potential Research-Oriented Pharmacological Targets and Assays

TargetPotential In Vitro/Ex Vivo AssayRelevance
Protein Tyrosine Phosphatase 1B (PTP-1B)Enzymatic inhibition assayNegative regulator of insulin signaling
Peroxisome Proliferator-Activated Receptors (PPARα/γ)Reporter gene assay, mRNA expression analysis in adipocytesMaster regulators of lipid and glucose metabolism
Glucose Transporter Type 4 (GLUT-4)mRNA expression analysis in adipocytes, glucose uptake assaysInsulin-regulated glucose transporter
Fatty Acid Transport Protein-1 (FATP-1)mRNA expression analysisInvolved in fatty acid uptake

The introduction of a fluorine atom on the tyrosine ring of N-Boc-D-tyrosine could modulate its binding affinity and activity towards these and other pharmacological targets, making it a compound of interest for further research-oriented pharmacological profiling.

Assessment of Biological Activity in Cell Culture Models

Direct experimental data on the biological activity of this compound in cell culture models is not extensively available in current scientific literature. However, an assessment of its potential activity can be inferred from the constituent components of the molecule: the N-Boc protecting group, the D-amino acid configuration, and the 3-fluoro substitution on the tyrosine ring.

The tert-butoxycarbonyl (Boc) group is a bulky protecting group commonly used in peptide synthesis to prevent unwanted reactions at the amino group. In the context of biological activity, the N-Boc group generally renders the amino acid derivative inactive as it sterically hinders the molecule from interacting with receptors, enzymes, and transport proteins that would otherwise recognize the free amino acid. Therefore, this compound is expected to exhibit low intrinsic biological activity in most cell-based assays. Any observed activity would likely be contingent on the in-vitro removal of the Boc group, which can occur under acidic conditions, to release the active 3-fluoro-D-tyrosine.

The D-enantiomer configuration of the amino acid further suggests a lower biological activity compared to its L-isomer counterpart. Biological systems, including mammalian cells, are highly stereospecific and are primarily adapted to recognize and utilize L-amino acids for protein synthesis and other metabolic pathways. D-amino acids are not typically substrates for the enzymes and transport systems that handle L-amino acids, which would limit the cellular uptake and subsequent biological effects of 3-fluoro-D-tyrosine.

Fluorination at the 3-position of the tyrosine ring can significantly alter the electronic properties of the phenyl ring, which may influence its interaction with biological targets. However, without cellular uptake and in the presence of the N-Boc group, this modification is unlikely to manifest in a measurable biological response in standard cell culture models.

Table 1: Inferred Biological Activity Profile of this compound in Cell Culture Models

FeatureInferred PropertyRationale
Receptor Binding Low to negligibleThe N-Boc group provides significant steric hindrance, preventing interaction with receptor binding pockets.
Enzyme Inhibition Likely inactiveThe protected amino group prevents the molecule from acting as a substrate or inhibitor for most enzymes that recognize tyrosine.
Cellular Uptake MinimalD-amino acids are not efficiently transported by the primary amino acid transporters which are specific for L-isomers. The bulky N-Boc group further reduces the likelihood of transport.
Protein Synthesis Not incorporatedD-amino acids are not substrates for the ribosomal machinery responsible for protein synthesis.
Cytotoxicity Expected to be lowDue to its likely low cellular uptake and biological inertness in its protected form, significant cytotoxicity is not anticipated.

Biodistribution and Metabolic Stability Studies in Animal Models

Specific biodistribution and metabolic stability studies on this compound in animal models have not been reported in the available scientific literature. Nevertheless, predictions regarding its in vivo behavior can be made by considering the known effects of its structural features.

The N-Boc protecting group significantly increases the lipophilicity of the amino acid. This increased lipophilicity can alter the pharmacokinetic profile of the molecule, potentially leading to increased absorption through lipid membranes and altered distribution into various tissues compared to the unprotected 3-fluoro-D-tyrosine. However, the bulky nature of the Boc group might also limit its ability to cross certain biological barriers.

A key feature influencing the metabolic stability of this compound is its D-amino acid configuration. D-amino acids are known to be resistant to degradation by proteases and other enzymes that typically metabolize L-amino acids. This resistance to enzymatic degradation would be expected to confer a longer biological half-life upon 3-fluoro-D-tyrosine if the Boc group were to be removed in vivo. The N-Boc group itself is generally stable to metabolic degradation but can be cleaved under acidic conditions, such as those found in the stomach, which could lead to the release of 3-fluoro-D-tyrosine.

Table 2: Predicted Biodistribution and Metabolic Stability of this compound in Animal Models

ParameterPredicted OutcomeRationale
Absorption Potentially enhanced passive absorptionIncreased lipophilicity due to the N-Boc group may facilitate absorption across membranes.
Distribution Widespread but potentially different from L-tyrosineLipophilicity may lead to distribution into fatty tissues. Limited transport across the blood-brain barrier is expected for the D-isomer.
Metabolism High stability of the D-amino acid coreThe D-configuration is resistant to degradation by common proteases and oxidases. The N-Boc group is also metabolically stable but can be acid-labile.
Elimination Likely renal excretionAs a small molecule, it is expected to be cleared by the kidneys. The rate of elimination would depend on its metabolic stability and tissue distribution.
Biological Half-life Potentially prolongedResistance to metabolic degradation due to the D-configuration could lead to a longer half-life compared to L-amino acid analogs.

Future Perspectives and Emerging Research Directions

Advancements in Stereoselective Fluorinated Amino Acid Synthesis

The precise stereochemical control during the synthesis of fluorinated amino acids is paramount to their application in biological systems. Recent progress has focused on developing more efficient and highly selective methods to access enantiopure fluorinated amino acids. rsc.orgresearchgate.net

One promising area is the use of chiral nickel(II) complexes as scaffolds for the asymmetric synthesis of a diverse range of fluorinated amino acids. This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgchemrxiv.org The versatility of this approach allows for the introduction of fluorine at various positions in the amino acid side chain, providing access to a wide array of novel building blocks for peptide and protein engineering. nih.gov

Chemoenzymatic strategies are also gaining traction for the synthesis of fluorinated L-α-amino acids. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce highly enantiomerically pure products. acs.org For instance, phenylalanine ammonia (B1221849) lyase has been employed for the stereoselective amination of fluorinated cinnamic acid derivatives. acs.org Lipases are another class of enzymes utilized for the kinetic resolution of racemic fluorinated amino acids, yielding both enantiomers with high optical purity. nih.gov The development of novel biocatalysts through directed evolution is expected to further expand the scope and efficiency of enzymatic fluorination and amination reactions. the-innovation.orgthe-innovation.org

Recent advances in synthetic methodologies are summarized in the table below:

Synthetic StrategyKey FeaturesRepresentative Fluorinated Amino Acids
Chiral Ni(II) Complex Gram-scale synthesis, high enantiomeric purity (>94% ee)Fluorinated phenylalanines, trifluorovaline, trifluoroisoleucine
Chemoenzymatic Synthesis High stereoselectivity, use of enzymes like phenylalanine ammonia lyase and lipasesFluorinated aromatic L-α-amino acids, β-fluoro amino acids
Directing Group-Assisted C-H Fluorination Site-selective fluorination of C(sp3)-H bondsVarious monofluorinated amino acid derivatives
Photoredox Catalysis Mild reaction conditions for C-H fluorinationHeterobenzylic fluorides

These advancements are crucial for making a wider variety of stereochemically defined fluorinated amino acids, including N-Boc-3-fluoro-D-tyrosine, more accessible for research and development.

Integration into Advanced Protein Engineering and Directed Evolution Studies

The incorporation of non-canonical amino acids (ncAAs) into proteins through genetic code expansion has revolutionized protein engineering. chimia.chmdpi.comresearchgate.net Fluorinated amino acids, in particular, offer unique functionalities that can be exploited to enhance protein stability, modulate enzyme activity, and create novel protein-protein interactions. researchgate.net

Directed evolution is a powerful technique used to tailor protein properties for specific applications. nih.gov The integration of fluorinated amino acids into directed evolution workflows opens up new avenues for creating proteins with novel functions. By expanding the chemical diversity of the amino acid building blocks, researchers can evolve enzymes with altered substrate specificities or enhanced catalytic efficiencies. researchgate.net For example, the incorporation of fluorinated amino acids near an enzyme's active site can alter its electronic environment, leading to changes in its catalytic mechanism.

The stop codon suppression technique is a widely used method for the site-specific incorporation of ncAAs into proteins in both prokaryotic and eukaryotic expression systems. nih.gov This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., UAG) and inserts the desired ncAA at that position. This approach has been successfully used to incorporate a variety of fluorinated amino acids into proteins, enabling detailed structure-function studies.

Future research will likely focus on:

Developing more efficient and robust orthogonal translation systems for the incorporation of a wider range of fluorinated amino acids.

Combining genetic code expansion with high-throughput screening methods to accelerate the directed evolution of proteins with desired properties.

Utilizing fluorinated amino acids to probe and engineer protein-protein interactions with high precision.

Expansion of ¹⁹F NMR and Imaging Modalities for In Vivo Research

The unique nuclear magnetic resonance properties of the fluorine-19 nucleus (¹⁹F) make it an ideal probe for in vivo studies. acs.orgnih.gov The high sensitivity of ¹⁹F NMR, coupled with the absence of endogenous fluorine in biological systems, provides a background-free signal for monitoring the behavior of fluorinated molecules in living organisms. acs.orgnih.gov

Fluorinated amino acids, such as 3-fluorotyrosine, are increasingly being used as ¹⁹F NMR probes to study protein structure, dynamics, and interactions in the complex cellular environment. researchgate.net By incorporating a fluorinated amino acid at a specific site in a protein, researchers can monitor conformational changes, ligand binding events, and post-translational modifications in real-time. nih.govrhhz.net Recent developments have enabled the direct expression of fluorinated proteins in human cells for in-cell ¹⁹F NMR studies, offering unprecedented insights into protein function within their native context. nih.gov

Furthermore, ¹⁹F Magnetic Resonance Imaging (MRI) is emerging as a powerful modality for non-invasive in vivo imaging. acs.org Highly fluorinated peptides and proteins containing multiple fluorine atoms can serve as contrast agents for ¹⁹F MRI, enabling the visualization of specific biological processes with high specificity. d-nb.infonih.govnih.gov The design of novel, highly fluorinated amino acids and their incorporation into peptides and proteins is a key area of research aimed at improving the sensitivity and applicability of ¹⁹F MRI. d-nb.infonih.govnih.govmdpi.com

The following table highlights key aspects of ¹⁹F NMR and MRI in the context of fluorinated amino acids:

TechniqueApplicationAdvantagesFuture Directions
¹⁹F NMR Studying protein structure, dynamics, and interactions in vitro and in vivo.High sensitivity, background-free signal, sensitive to local environment.Development of new fluorinated probes, application to larger and more complex biological systems.
¹⁹F MRI In vivo molecular imaging, cell tracking.High specificity, quantitative imaging capabilities.Design of highly fluorinated probes with enhanced sensitivity, development of multimodal imaging agents.

The continued development of both ¹⁹F NMR and MRI techniques, along with the synthesis of novel fluorinated probes, will undoubtedly expand our ability to study and visualize biological processes in living systems with remarkable detail.

Computational Chemistry and Molecular Modeling for Fluorinated Biomolecules

Computational methods play an increasingly vital role in understanding the impact of fluorination on the structure, dynamics, and function of biomolecules. fu-berlin.de Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide valuable insights that complement experimental studies and guide the design of new fluorinated compounds. cyberinfrastructure.org

A significant challenge in modeling fluorinated biomolecules has been the development of accurate force fields that can properly describe the unique electronic properties of the fluorine atom. nih.govwustl.edunih.gov Recently, significant progress has been made in developing and validating force fields specifically for fluorinated amino acids, such as the AMBER ff15ipq force field. acs.orgbiorxiv.org These specialized force fields enable more realistic MD simulations of fluorinated proteins, allowing for the investigation of conformational preferences, protein stability, and ligand binding. acs.orgbiorxiv.org

Computational studies have been instrumental in:

Predicting the effects of fluorination on protein-protein interactions. nih.gov

Designing novel fluorinated ligands and inhibitors. nih.gov

Understanding the photophysical properties of fluorescent proteins containing fluorinated chromophores. tandfonline.comarxiv.org

Elucidating the impact of fluorination on the electronic structure of amino acids through QM calculations. cyberinfrastructure.orgmdpi.com

Future directions in this area will likely involve the development of more sophisticated polarizable force fields to better capture the electrostatic interactions of fluorine. The integration of machine learning and artificial intelligence with computational chemistry is also expected to accelerate the design and optimization of fluorinated biomolecules for various applications.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Boc-3-fluoro-D-tyrosine with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves fluorination of a Boc-protected tyrosine precursor under controlled conditions. Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during fluorination. Similar strategies are employed for Boc-D-tyrosine derivatives .
  • Fluorination : Electrophilic fluorination reagents (e.g., Selectfluor™) or nucleophilic substitution (e.g., KF in anhydrous conditions) may be used, depending on the position and regioselectivity .
  • Purification : Chiral HPLC or recrystallization ensures enantiomeric purity (>97% by HPLC), as demonstrated for Boc-protected fluorinated phenylalanine analogs .

Q. How should this compound be characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : 19F^{19}\text{F} NMR (to confirm fluorination position) and 1H^{1}\text{H} NMR (to verify Boc protection and tyrosine backbone).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • Chiral Analysis : Polarimetry or chiral HPLC to confirm D-configuration, as applied to Boc-D-tyrosine derivatives .

Q. What storage conditions are optimal for maintaining this compound stability?

  • Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Stability studies on Boc-D-tyrosine show degradation risks at room temperature or in humid environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for peptides incorporating this compound?

  • Methodological Answer :

  • Source Validation : Compare synthesis protocols (e.g., fluorination reagents, coupling agents like BOP in DMF ), as impurities from incomplete reactions may skew bioactivity.
  • Analytical Triangulation : Use orthogonal techniques (e.g., LC-MS, circular dichroism) to verify peptide conformation and fluorinated residue incorporation .
  • Replication : Reproduce conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

  • Methodological Answer :

  • Coupling Agents : Use low-racemization agents like HATU or OxymaPure instead of DCC.
  • Temperature Control : Perform couplings at 4°C to slow base-induced racemization.
  • Additives : Additives like HOAt (1-hydroxy-7-azabenzotriazole) stabilize activated intermediates, as shown in Boc-protected amino acid couplings .

Q. How to design experiments assessing metabolic stability of this compound derivatives in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate derivatives with liver microsomes or hepatocytes, followed by LC-MS/MS to track degradation products.
  • Isotopic Labeling : Incorporate 18O^{18}\text{O} or 13C^{13}\text{C} labels to trace metabolic pathways.
  • Comparative Studies : Benchmark against non-fluorinated Boc-D-tyrosine to isolate fluorination effects on stability .

Q. What computational methods predict the impact of 3-fluoro substitution on tyrosine’s interaction with enzymatic active sites?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model fluorine’s electronegativity and steric effects on hydrogen bonding.
  • Docking Studies : Use software like AutoDock Vina to compare binding affinities of fluorinated vs. non-fluorinated tyrosine in target enzymes.
  • QM/MM Calculations : Quantify electronic perturbations caused by fluorination at the quantum mechanics level .

Data Contradiction Analysis

Q. How to address discrepancies in reported 19F^{19}\text{F} NMR chemical shifts for this compound across studies?

  • Methodological Answer :

  • Standardization : Use internal references (e.g., CFCl3_3) and control solvent effects (DMSO vs. CDCl3_3).
  • pH Calibration : Fluorine shifts are pH-sensitive; ensure measurements are taken at consistent pH (e.g., neutral conditions).
  • Collaborative Validation : Cross-validate data with independent labs using identical synthetic batches .

Experimental Design Considerations

Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven research on fluorinated amino acids like this compound?

  • Methodological Answer :

  • PICO Framework : Define P opulation (enzyme/peptide system), I ntervention (fluorination), C omparison (non-fluorinated analogs), O utcome (binding affinity/stability).
  • FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novel fluorination effects), N ovel (understudied D-configuration), E thical (non-human use ), R elevant (drug design applications) .

Retrosynthesis Analysis

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N-Boc-3-fluoro-D-tyrosine
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N-Boc-3-fluoro-D-tyrosine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.